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Introduction
The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal

role in the regulation of pre-mRNA splicing.[1] This family, which includes four members (CLK1,

CLK2, CLK3, and CLK4), governs the activity of serine/arginine-rich (SR) proteins, a key family

of splicing factors.[2][3] CLKs phosphorylate the C-terminal domain of SR proteins, which is

rich in arginine-serine (RS) dipeptide repeats.[4][5] This phosphorylation event is critical for the

release of SR proteins from nuclear storage sites known as speckles, allowing them to

participate in spliceosome assembly and modulate splice site selection.[6][7]

Given the link between dysregulated splicing and numerous diseases, including cancer and

neurodegenerative disorders, CLKs have emerged as attractive therapeutic targets.[1][3] A

robust and reliable method for measuring CLK activity is essential for both basic research and

high-throughput screening (HTS) of potential inhibitors. The synthetic peptide

GRSRSRSRSRSRSRSR, an "RS repeat peptide," mimics the natural phosphorylation sites

within SR proteins and serves as an excellent substrate for in vitro CLK kinase assays.[8][9]

[10]

These application notes provide a comprehensive overview, experimental protocols, and

performance data for using the RS repeat peptide in CLK kinase assays.
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CLK Signaling and Splicing Regulation
CLKs and SR-specific protein kinases (SRPKs) work in concert to control the phosphorylation

status of SR proteins.[11] While SRPKs are thought to initiate phosphorylation, CLKs are

responsible for hyperphosphorylation, which is necessary for mobilizing SR proteins to the

splicing machinery.[2][11] This dynamic regulation ensures the proper execution of both

constitutive and alternative splicing events.
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Caption: CLK-mediated phosphorylation pathway in pre-mRNA splicing regulation.

Application Data
Kinetic Parameters of Peptide Substrates for CLK1
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While the precise Michaelis-Menten constant (Km) for the GRSRSR... peptide is not widely

published, data from similar basic peptide substrates provide a valuable benchmark for assay

development. CLK1 demonstrates a clear preference for substrates with basic residues,

particularly arginine, at positions -3 and +3 relative to the phosphorylated serine.[8][12]

Substrate Name Sequence Km (µM) Reference

PKCζ Substrate
ERMRPRKRKRQGSV

RRR
0.452 [8][12]

MBP104-118
GKGRGLSSLSRFSW

GA
11.7 [8]

MBP104-118 (Ala107)
GKGRGLSSLSAFSW

GA
91.3 [8]

MBP104-118 (Ala113)
GKGRGLSSLARFSW

GA
129 [8]

SRSF1 (Full-length

protein)
N/A 0.070 [11]

Note: The

phosphorylated serine

is indicated in bold.

The PKCζ substrate

was the most efficient

peptide tested in the

cited study.

Inhibitory Activity of Selected Compounds against CLK
Family Kinases
The RS repeat peptide can be effectively used to determine the potency of small molecule

inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor

effectiveness.
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Compound
CLK1 IC₅₀
(nM)

CLK2 IC₅₀
(nM)

CLK3 IC₅₀
(nM)

CLK4 IC₅₀
(nM)

Reference

SGC-CLK-1 13 4 363 46 [13]

Compound-2 2.1 1.1 240 >1000 [3]

Compound-3 2.9 1.8 1500 180 [3]

DB18 11 37 3700 110

Experimental Workflow: Luminescence-Based
Kinase Assay
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are well-suited for HTS.

They measure kinase activity by quantifying the amount of ADP produced in the kinase

reaction. The luminescent signal is directly proportional to kinase activity.[3]
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1. Prepare Reagents
(Buffer, ATP, RS Peptide,
CLK Enzyme, Inhibitor)

2. Dispense Components
- Inhibitor/DMSO
- CLK Enzyme

- Substrate/ATP Mix

3. Kinase Reaction
Incubate at RT or 30°C

(e.g., 45-60 min)

4. Stop Reaction & Deplete ATP
Add ADP-Glo™ Reagent

5. Incubate
(e.g., 40 min at RT)

6. Convert ADP to ATP
Add Kinase Detection Reagent

7. Incubate
(e.g., 30-45 min at RT)

8. Measure Luminescence
Signal ∝ Kinase Activity

Click to download full resolution via product page

Caption: General workflow for a luminescence-based CLK kinase assay (e.g., ADP-Glo™).
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Protocols
Protocol 1: Luminescence-Based CLK Kinase Assay (96-
well format)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay and

is ideal for inhibitor screening.

A. Materials and Reagents

Recombinant human CLK1 (or other CLK isoform)

RS Repeat Peptide (GRSRSRSRSRSRSRSR)

ATP

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

Test compounds (dissolved in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

White, opaque 96-well assay plates

Luminometer

B. Procedure

Reagent Preparation:

Prepare 1X Kinase Assay Buffer.

Prepare a stock solution of RS Repeat Peptide in water or buffer.

Prepare a stock solution of ATP.

Dilute the CLK enzyme in Kinase Assay Buffer to the desired working concentration. The

optimal enzyme concentration should be determined empirically by titration.
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Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Assay

Buffer. The final DMSO concentration in the assay should be ≤1%.

Assay Plate Setup (25 µL final reaction volume):

Add 2.5 µL of diluted test compound or DMSO (for positive and negative controls) to the

appropriate wells.

Prepare a Master Mix containing ATP and RS Repeat Peptide in Kinase Assay Buffer. A

typical starting concentration might be 20 µM ATP and 50 µM RS peptide.

Add 12.5 µL of the Substrate/ATP Master Mix to all wells.

To initiate the reaction, add 10 µL of diluted CLK enzyme to the "Test Inhibitor" and

"Positive Control" wells. Add 10 µL of Kinase Assay Buffer without enzyme to the "Blank"

wells.

Kinase Reaction:

Mix the plate gently.

Incubate at 30°C for 45-60 minutes.

Signal Detection:

Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the

reaction and deplete the remaining ATP.

Incubate at room temperature for 45 minutes.

Add 50 µL of Kinase Detection Reagent to each well to convert the ADP generated into

ATP and produce a luminescent signal.

Incubate at room temperature for 45 minutes in the dark.

Read the luminescence on a plate reader.

C. Data Analysis
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Subtract the "Blank" reading from all other readings.

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Test

Inhibitor Signal / Positive Control Signal))

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a

dose-response curve to determine the IC₅₀ value.

Protocol 2: Radiometric Filter Binding Assay (³³P-ATP)
This classic method directly measures the incorporation of a radiolabeled phosphate from [γ-

³³P]ATP into the peptide substrate.

A. Materials and Reagents

Recombinant human CLK1

RS Repeat Peptide

Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)[6]

[γ-³³P]ATP (specific activity ~3000 Ci/mmol)

"Cold" (non-radiolabeled) ATP

Test compounds (dissolved in DMSO)

Phosphocellulose P81 paper or plates

Wash Buffer (e.g., 0.75% phosphoric acid)

Scintillation counter and scintillation fluid

B. Procedure

Reagent Preparation:

Prepare the Kinase Reaction Buffer.
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Prepare a working solution of ATP by mixing cold ATP and [γ-³³P]ATP to achieve the

desired final concentration and specific activity (e.g., 50 µM ATP with ~200-500

cpm/pmol).[6]

Dilute CLK enzyme and RS peptide substrate to their final working concentrations in the

Kinase Reaction Buffer.

Prepare serial dilutions of the test compound.

Kinase Reaction (25 µL final volume):

Combine the Kinase Reaction Buffer, diluted CLK enzyme, RS peptide, and test

compound/DMSO in a reaction tube or well.

Pre-incubate for 5-10 minutes at 30°C.

Initiate the reaction by adding the [γ-³³P]ATP working solution.

Incubate for 20-30 minutes at 30°C. Ensure the reaction is within the linear range,

determined empirically.

Stopping the Reaction and Measuring Incorporation:

Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81

filter spot. The positively charged peptide will bind to the negatively charged paper, while

the negatively charged ATP will not.

Immediately immerse the filter paper in a beaker of Wash Buffer.

Wash the filters 3-4 times with Wash Buffer for 5 minutes each wash, with gentle stirring.

Perform a final rinse with acetone and let the filters air dry.

Place the dry filter spots into scintillation vials, add scintillation fluid, and count the

radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis
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Determine the specific activity of the ATP mix (cpm/pmol).

Calculate the amount of phosphate incorporated into the peptide (in pmol).

Calculate % inhibition and determine IC₅₀ values as described in Protocol 1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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